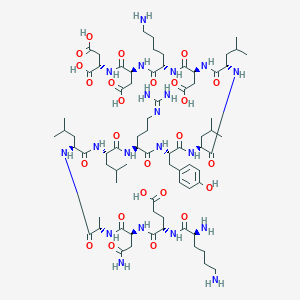
Transcriptional Intermediary Factor 2 (TIF2) (740-753)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Transcriptional Intermediary Factor 2 (TIF2) (740-753) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence, facilitated by coupling reagents.
Cleavage: Detachment of the synthesized peptide from the resin, followed by purification.
Industrial Production Methods
Industrial production of Transcriptional Intermediary Factor 2 (TIF2) (740-753) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency .
化学反応の分析
Types of Reactions
Transcriptional Intermediary Factor 2 (TIF2) (740-753) primarily undergoes:
Substitution Reactions: Involving the replacement of one amino acid residue with another to study structure-activity relationships.
Oxidation and Reduction Reactions: Modifying specific residues to investigate the peptide’s stability and reactivity.
Common Reagents and Conditions
Coupling Reagents: Such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIC (Diisopropylcarbodiimide).
Deprotection Reagents: TFA (Trifluoroacetic acid) is commonly used for removing protecting groups.
Major Products Formed
The primary product formed from these reactions is the desired peptide sequence, Transcriptional Intermediary Factor 2 (TIF2) (740-753), with potential modifications depending on the specific reactions conducted .
科学的研究の応用
Transcriptional Intermediary Factor 2 (TIF2) (740-753) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in nuclear receptor signaling pathways and gene regulation.
Medicine: Explored for its potential in developing therapeutic agents targeting nuclear receptor interactions.
Industry: Utilized in the production of peptide-based research tools and diagnostic agents.
作用機序
Transcriptional Intermediary Factor 2 (TIF2) (740-753) exerts its effects by interacting with nuclear receptors through the nuclear receptor box motif. This interaction facilitates the recruitment of co-regulators, enhancing the transcriptional activity of target genes . The molecular targets include various nuclear receptors, and the pathways involved are primarily related to gene expression regulation .
類似化合物との比較
Similar Compounds
Nuclear Receptor Coactivator 1 (NCOA1) (740-753): Another coactivator peptide with a similar sequence and function.
Nuclear Receptor Coactivator 3 (NCOA3) (740-753): Shares structural and functional similarities with Transcriptional Intermediary Factor 2 (TIF2) (740-753).
Uniqueness
Transcriptional Intermediary Factor 2 (TIF2) (740-753) is unique due to its specific sequence and interaction with nuclear receptors, which distinguishes it from other coactivator peptides. Its role in the activation function 2/ligand-dependent interaction is particularly noteworthy .
特性
分子式 |
C75H124N20O25 |
|---|---|
分子量 |
1705.9 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-carboxy-2-[[(2S)-2,6-diaminohexanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C75H124N20O25/c1-36(2)27-47(87-61(106)40(9)83-66(111)52(32-56(79)97)92-65(110)46(22-23-57(98)99)84-62(107)43(78)15-10-12-24-76)68(113)88-48(28-37(3)4)67(112)86-45(17-14-26-82-75(80)81)64(109)91-51(31-41-18-20-42(96)21-19-41)71(116)90-49(29-38(5)6)69(114)89-50(30-39(7)8)70(115)94-53(33-58(100)101)72(117)85-44(16-11-13-25-77)63(108)93-54(34-59(102)103)73(118)95-55(74(119)120)35-60(104)105/h18-21,36-40,43-55,96H,10-17,22-35,76-78H2,1-9H3,(H2,79,97)(H,83,111)(H,84,107)(H,85,117)(H,86,112)(H,87,106)(H,88,113)(H,89,114)(H,90,116)(H,91,109)(H,92,110)(H,93,108)(H,94,115)(H,95,118)(H,98,99)(H,100,101)(H,102,103)(H,104,105)(H,119,120)(H4,80,81,82)/t40-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-/m0/s1 |
InChIキー |
FNFUSBMZPWJOIV-BCWLCSANSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N |
正規SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















